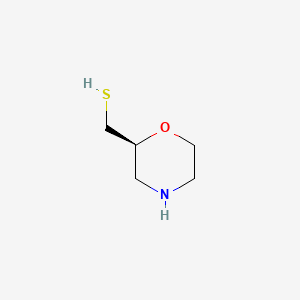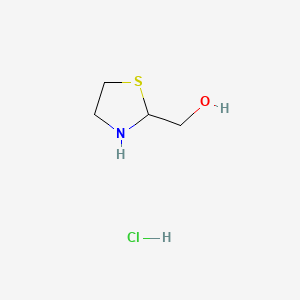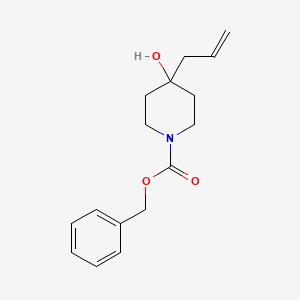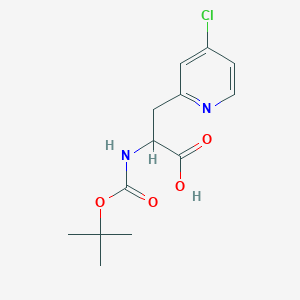![molecular formula C5H10ClF2NS B13500208 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethylsulfanyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride typically involves the introduction of the difluoromethylsulfanyl group to a pyrrolidine precursor. One common method involves the reaction of pyrrolidine with difluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets, affecting the overall pharmacological profile.
相似化合物的比较
Similar Compounds
- 3-(Difluoromethyl)pyrrolidine hydrochloride
- 3-(Trifluoromethyl)pyrrolidine hydrochloride
- 3-(Methylthio)pyrrolidine hydrochloride
Uniqueness
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to other similar compounds.
属性
分子式 |
C5H10ClF2NS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC 名称 |
3-(difluoromethylsulfanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NS.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
InChI 键 |
RLAYTEKXZXHCPU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1SC(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



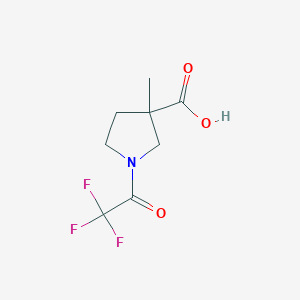
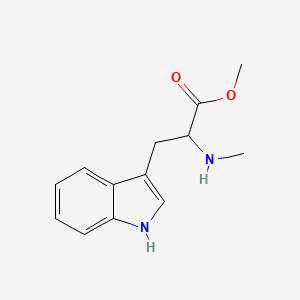
![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)


![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)


![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
